

Application of [Correct Compound Name] in CRISPR-Cas9 gene editing

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Compound of Interest

Compound Name: ANA-773

Cat. No.: B612242

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Application Notes: SCR7 in CRISPR-Cas9 Gene Editing

Introduction

Precise genome editing using the CRISPR-Cas9 system is a powerful tool for both basic research and therapeutic development. The outcome of the DNA double-strand break (DSB) induced by Cas9 is determined by the cell's endogenous repair mechanisms: the precise but less efficient Homology-Directed Repair (HDR) and the efficient but error-prone Non-Homologous End Joining (NHEJ). For applications requiring precise insertions or modifications, enhancing the efficiency of HDR is critical. SCR7, a small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway, has emerged as a valuable tool to shift the balance of DNA repair towards HDR, thereby increasing the frequency of desired editing events.^{[1][2]}

Mechanism of Action

SCR7 functions by binding to the DNA binding domain of DNA Ligase IV, which is essential for the final ligation step of the NHEJ pathway.^[1] By inhibiting this enzyme, SCR7 effectively blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This inhibition consequently promotes the cell to utilize the alternative HDR pathway for repair, especially in the presence of a donor DNA template.^{[1][3]} This shift can significantly increase the efficiency of precise gene editing, with studies reporting up to a 19-fold increase in HDR-mediated editing in mammalian cells and mouse embryos.^{[4][5]}

Quantitative Data on SCR7-Mediated HDR Enhancement

The effectiveness of SCR7 in enhancing HDR efficiency has been documented across various cell types and experimental conditions. The following tables summarize quantitative data from several studies.

Table 1: Effect of SCR7 on HDR Efficiency in Various Cell Lines

Cell Line	Target Gene	Fold Increase in HDR Efficiency	Optimal SCR7 Concentration	Reference
HEK293T	Mutated eGFP	~1.7	1 μ M	[5] [6]
Porcine Fetal Fibroblasts	INS	1.89	10 μ M	[7]
Human Cancer Cells	GFP-silent mutation	~3	Not Specified	[8] [9]
HEK293T	ATM	1.82 (InDel Formation)	Not Specified	[10]
hiPSCs	ATM	1.03 (InDel Formation)	Not Specified	[10]

Table 2: Synergistic Effects of SCR7 with Other Molecules

Cell Line	Combination	Effect on HDR/Editing Efficiency	Reference
HEK293T	SCR7 + RAD51 Overexpression	7.75% increase in HR repair; 2.94-fold increase in InDel formation	[10]
hiPSCs	SCR7 + RAD51 Overexpression	1.91-fold increase in InDel formation	[10]
Porcine Fetal Fibroblasts	SCR7 (10 μ M) + L755507 (5 μ M)	1.90-fold increase in precise gene editing	[7]
Porcine Fetal Fibroblasts	SCR7 (10 μ M) + RS-1 (10 μ M)	1.99-fold increase in precise gene editing	[7]

Experimental Protocols

Protocol 1: Enhancing HDR in HEK293T Cells using SCR7

This protocol is adapted from studies using a mutated eGFP reporter system to quantify HDR efficiency.[5]

Materials:

- HEK293T cells
- Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)
- CRISPR-Cas9 expression plasmid
- sgRNA expression plasmid targeting the gene of interest
- Single-stranded oligodeoxynucleotide (ssODN) donor template
- Transfection reagent (e.g., Lipofectamine 3000)

- SCR7 (stock solution in DMSO)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - Prepare the transfection mix according to the manufacturer's protocol. A typical mix per well includes Cas9 plasmid, sgRNA plasmid, and ssODN donor template.
 - Add the transfection mix to the cells.
- SCR7 Treatment:
 - Simultaneously with transfection, add SCR7 to the cell culture medium to a final concentration of 1 μ M.^[5] As a control, add an equivalent volume of DMSO to a separate set of wells.
- Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
- Analysis:
 - After incubation, harvest the cells by trypsinization.
 - Wash the cells with PBS.
 - Resuspend the cells in FACS buffer.
 - Analyze the percentage of eGFP positive cells using a flow cytometer to quantify HDR efficiency.

Protocol 2: General Workflow for SCR7-Enhanced Gene Editing in Mammalian Cells

This protocol provides a general framework for incorporating SCR7 into a standard CRISPR-Cas9 gene editing experiment.

Materials:

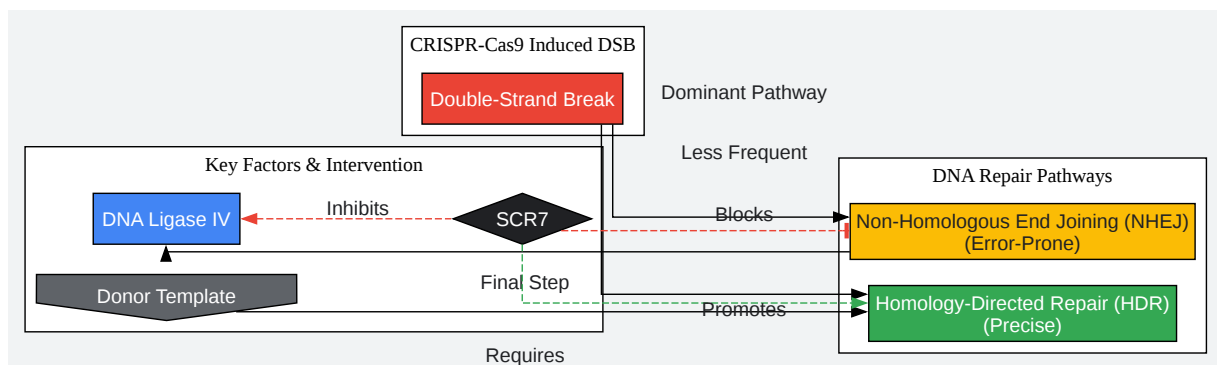
- Mammalian cell line of interest
- Appropriate cell culture medium and reagents
- CRISPR-Cas9 components (e.g., RNP complex, or expression plasmids)
- Donor DNA template (ssODN or plasmid)
- Electroporation or transfection reagents
- SCR7 (stock solution in DMSO)
- Genomic DNA extraction kit
- PCR primers flanking the target site
- Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

- Experimental Design: Design the sgRNA and donor template for the desired genomic modification.
- Cell Culture and Delivery:
 - Culture the cells to the appropriate confluency for transfection or electroporation.
 - Deliver the CRISPR-Cas9 components and the donor template into the cells using the optimized method for your cell line.
- SCR7 Administration: Add SCR7 to the culture medium at the time of CRISPR component delivery. The optimal concentration should be determined empirically for each cell line but typically ranges from 1 μ M to 10 μ M.[\[5\]](#)[\[7\]](#)

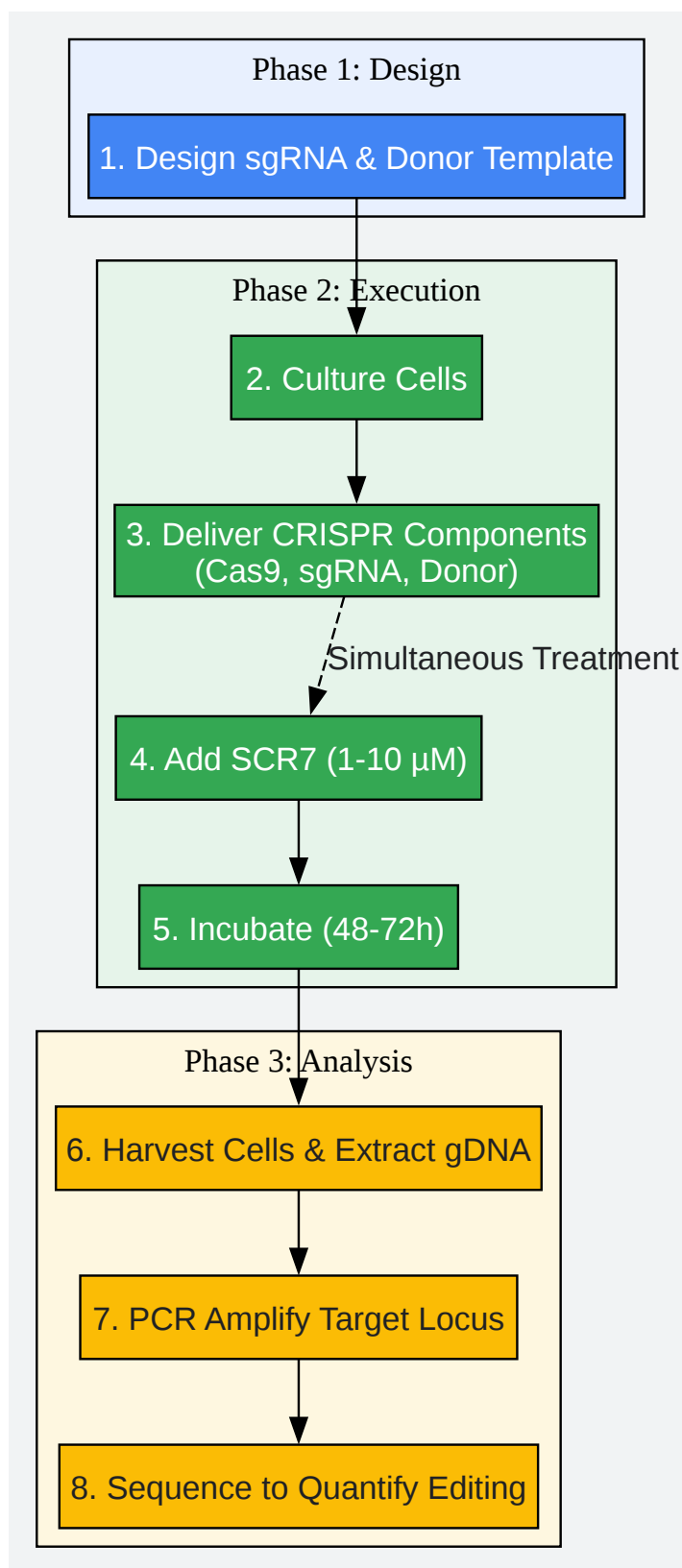
- Post-Treatment Culture: Culture the cells for 48-72 hours to allow for gene editing to occur.
- Genomic DNA Analysis:
 - Harvest a portion of the cells and extract genomic DNA.
 - Amplify the target locus by PCR using primers flanking the editing site.
 - Analyze the PCR products by Sanger sequencing or NGS to determine the frequency of HDR and NHEJ events.
- Clonal Isolation (Optional): If desired, perform single-cell sorting or limiting dilution to isolate clonal populations with the desired edit.

Visualizations



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Caption: Mechanism of SCR7 in promoting HDR over NHEJ.



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Caption: Workflow for SCR7-enhanced CRISPR-Cas9 gene editing.

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